
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 1,1-dimethoxy-2,2-dimethylcyclobutane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane can undergo several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclobutane derivatives.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Scientific Research Applications
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution or elimination reactions. The methoxy groups can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring and its substituents .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted compound with applications in pharmaceuticals.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromoacetyl)coumarins: Utilized in the synthesis of heterocyclic systems.
Uniqueness
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
Molecular Formula |
C9H17BrO2 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane |
InChI |
InChI=1S/C9H17BrO2/c1-8(2)7(6-10)5-9(8,11-3)12-4/h7H,5-6H2,1-4H3 |
InChI Key |
VWUGBXNJLWRELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1(OC)OC)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


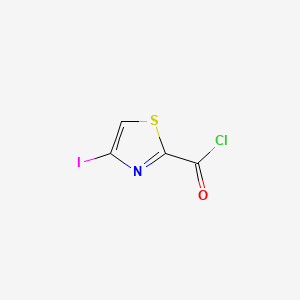
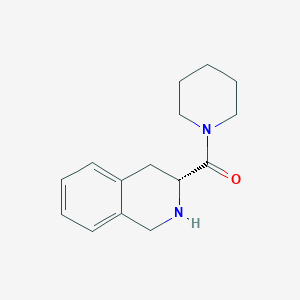
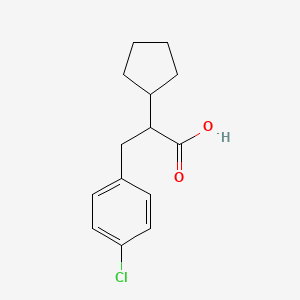
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)


![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
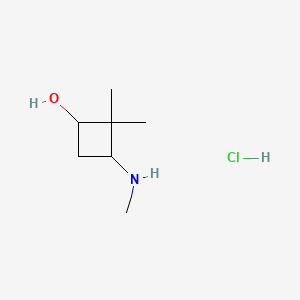
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
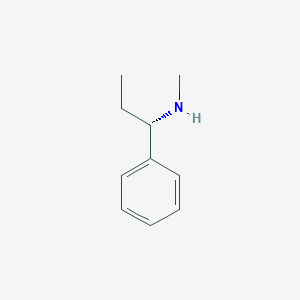
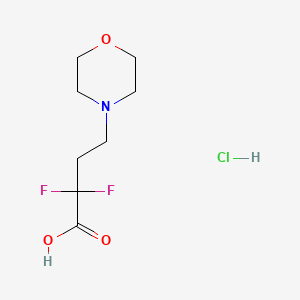
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
